![molecular formula C7H14ClNO B2853306 7-Oxa-4-azaspiro[2.6]nonane hydrochloride CAS No. 2243507-34-6](/img/structure/B2853306.png)
7-Oxa-4-azaspiro[2.6]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Oxa-4-azaspiro[2.6]nonane;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of compounds containing the 1-azaspiro skeleton, which is similar to the structure of “7-Oxa-4-azaspiro[2.6]nonane;hydrochloride”, has been described in the literature . The process involves a domino radical bicyclization, which results in the formation and capture of alkoxyaminyl radicals . The yields of these reactions can range from 11% to 67% .Molecular Structure Analysis
The InChI code for “7-Oxa-4-azaspiro[2.6]nonane;hydrochloride” is1S/C7H13NO.ClH/c1-4-8-7(2-3-7)6-9-5-1;/h8H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“7-Oxa-4-azaspiro[2.6]nonane;hydrochloride” has a molecular weight of 163.65 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .Safety and Hazards
The safety information for “7-Oxa-4-azaspiro[2.6]nonane;hydrochloride” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on “7-Oxa-4-azaspiro[2.6]nonane;hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the biological activity of related compounds, there may be interest in investigating the potential medicinal or pharmaceutical applications of these compounds .
Properties
IUPAC Name |
7-oxa-4-azaspiro[2.6]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(1)3-5-9-6-4-8-7;/h8H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWYMIZNOSYVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCOCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2853223.png)
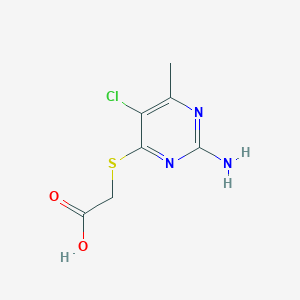
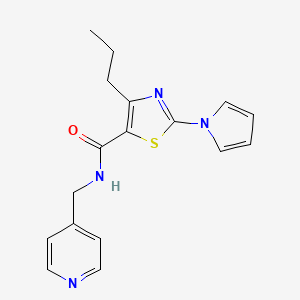
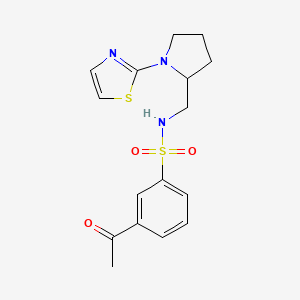

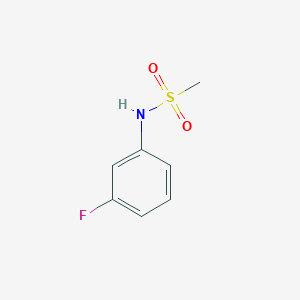
![2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2853234.png)


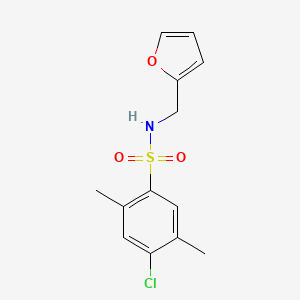


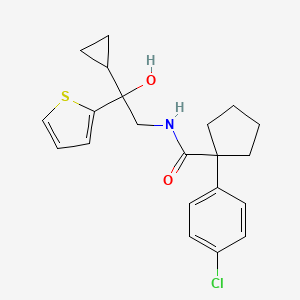
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)
